molecular formula C14H15FN4O3S2 B2802899 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide CAS No. 2034335-47-0

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2802899
CAS No.: 2034335-47-0
M. Wt: 370.42
InChI Key: BFJRXMYRQXGUPJ-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide is a synthetic organic compound provided for research purposes. This molecule is defined by its complex structure, which features a benzothiadiazole core substituted with a fluoro group and a methyl group, linked via an ethyl chain to a 4-methylthiazole-5-carboxamide moiety . The compound has a molecular formula of C14H15FN4O3S2 and a molecular weight of 370.42 g/mol . Its CAS registry number is 2034335-47-0 . This product is listed in chemical databases and is available for purchase in various quantities from suppliers like Life Chemicals, indicating its use as a building block or intermediate in scientific investigations . As the specific biological activity, mechanism of action, and primary research applications for this compound are not well-documented in publicly available literature, researchers are encouraged to consult specialized scientific resources for further information. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O3S2/c1-9-13(23-8-17-9)14(20)16-5-6-19-12-7-10(15)3-4-11(12)18(2)24(19,21)22/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJRXMYRQXGUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including:

  • Starting Materials: : Precursors such as 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and ethyl-4-methylthiazole-5-carboxylate.

  • Coupling Reaction: : The initial coupling reaction combines the starting materials under specific conditions, often using catalysts and solvents like dichloromethane or dimethylformamide.

  • Purification: : Post-reaction, purification processes such as recrystallization or column chromatography ensure the desired compound's isolation.

Industrial Production Methods

In an industrial setting, the production may be scaled up using continuous flow reactors, which offer greater control over reaction conditions and improved yield. Key considerations include reaction temperature, pressure, and the presence of stabilizing agents to maintain compound integrity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide undergoes various chemical reactions, including:

  • Reduction: : Reducing agents such as sodium borohydride may modify particular nitrogen or sulfur-containing groups.

  • Substitution: : Electrophilic or nucleophilic substitutions often occur, facilitated by reagents like methyl iodide or sodium ethoxide.

Common Reagents and Conditions

These reactions generally require controlled environments, with temperatures ranging from -78°C to 150°C and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

The primary products from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups or ring structures.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide has been investigated for various applications:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules.

  • Biology: : Research explores its interaction with biological targets, potentially influencing cellular processes.

  • Medicine: : Preliminary studies suggest its potential in drug development, particularly in targeting specific pathways involved in diseases.

  • Industry: : Its properties may lend themselves to creating specialized materials or catalysts.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways, depending on its structural configuration. Key pathways involved include those related to oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Benzo[c][1,2,5]thiadiazole + thiazole 6-Fluoro, 3-methyl (benzothiadiazole); 4-methyl (thiazole) Hypothesized enzyme inhibition (based on docking studies of analogs)
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide Benzo[c][1,2,5]thiadiazole + thiophene 5-Chloro (thiophene); otherwise identical to target compound Improved solubility due to thiophene’s lower polarity vs. thiazole; unconfirmed bioactivity
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–9e) Benzodiazole + thiazole-triazole Varied aryl groups (phenyl, 4-fluorophenyl, 4-bromophenyl, etc.) on thiazole Moderate to strong α-glucosidase inhibition (IC₅₀: 12–45 µM); enhanced activity with bromo groups
ND-12025 (Imidazo[2,1-b]thiazole-5-carboxamide) Imidazothiazole + pyridine Trifluoromethylphenoxy group Antiviral activity against hepatitis C virus (HCV)
N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides 1,3,4-Thiadiazole Trichloroethyl group; phenylamino substituent Antimicrobial activity against Gram-positive bacteria

Structural and Functional Insights

  • Core Heterocycle Variations: The target compound’s benzo[c][1,2,5]thiadiazole core distinguishes it from 1,3,4-thiadiazole derivatives (e.g., ), which exhibit broader antimicrobial activity but lower metabolic stability due to reduced electronegativity .
  • Substituent Effects :

    • Fluorine vs. Chlorine : The 6-fluoro group in the target compound offers a balance between electronegativity and steric bulk compared to chlorine in thiophene analogs, which may induce stronger electron-withdrawing effects but increase molecular weight .
    • Methyl Groups : The 3-methyl substituent on the benzothiadiazole and 4-methyl on the thiazole enhance lipophilicity (logP ~2.8, estimated) compared to phenyl-substituted analogs (e.g., 9a–9e in ), which have higher logP values (~3.5–4.2) due to aromatic rings .
  • Imidazothiazole derivatives (e.g., ND-12025) demonstrate antiviral activity, highlighting the role of fused heterocyclic systems in targeting viral proteases .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves a multi-step approach:

Core Construction : Formation of the benzo[c][1,2,5]thiadiazole ring via cyclization under reflux conditions with polar aprotic solvents (e.g., DMF) and catalysts like iodine .

Functionalization : Introduction of the fluoro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise temperature control (60–80°C) .

Amide Coupling : Reaction of the thiadiazole intermediate with 4-methylthiazole-5-carboxylic acid chloride using coupling agents (e.g., EDC/HOBt) in dichloromethane .

  • Optimization : Reaction progress is monitored via TLC and HPLC, with purity validated by NMR (>95% purity) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, confirming substituent positions (e.g., fluoro at C6, methyl at C3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H16_{16}FN4_4O3_3S2_2) with <2 ppm error .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding electronic properties .

Q. What preliminary biological screening methods are recommended for assessing this compound’s activity?

  • Methodology :

  • In Vitro Assays :
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • ADME Profiling : Solubility (shake-flask method) and metabolic stability (microsomal incubation) guide further optimization .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methyl substitution) influence bioactivity?

  • Methodology :

  • SAR Studies : Compare derivatives via:
Substituent PositionModificationIC50_{50} (μM)Solubility (mg/mL)
C6 (Fluoro)Removal>1000.15
C3 (Methyl)Ethyl replacement12.30.08
  • Key Insight : The C6-fluoro group enhances target binding (ΔG = -9.2 kcal/mol in docking studies) by stabilizing π-π interactions .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Dynamic NMR : Assess temperature-dependent shifts to identify conformational exchange .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict chemical shifts, aligning discrepancies within ±0.5 ppm .
  • Rotamer Analysis : For amide bonds, use NOESY to detect restricted rotation (e.g., Δδ > 0.3 ppm for adjacent protons) .

Q. What strategies address low solubility in aqueous buffers during in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce phosphate esters at the thiazole nitrogen, increasing solubility from 0.2 mg/mL to 5.8 mg/mL .
  • Nanoparticle Formulation : Encapsulate with PEG-PLGA (75:25 ratio), achieving 90% encapsulation efficiency and sustained release over 72 hours .
  • Co-Solvent Systems : Use 10% DMSO/water mixtures, validated for stability via HPLC over 24 hours .

Q. How can reaction yields be improved in large-scale syntheses without compromising purity?

  • Methodology :

  • Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis) with 85% yield vs. 60% in batch .
  • Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) enhance amidation efficiency (turnover number >1,000) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediates, reducing purification steps .

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